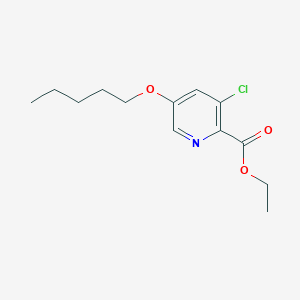
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate is an organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a pyridine ring substituted with a chloro group, a pentyloxy group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-pyridinecarboxylic acid and pentyloxy alcohol.
Esterification: The carboxylic acid group of 3-chloro-2-pyridinecarboxylic acid is esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to form ethyl 3-chloro-2-pyridinecarboxylate.
Substitution Reaction: The ethyl 3-chloro-2-pyridinecarboxylate undergoes a nucleophilic substitution reaction with pentyloxy alcohol in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base are employed.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Ethyl 3-chloro-5-(pentyloxy)-2-pyridinemethanol.
Substitution: Ethyl 3-amino-5-(pentyloxy)-2-pyridinecarboxylate or Ethyl 3-thio-5-(pentyloxy)-2-pyridinecarboxylate.
科学的研究の応用
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate involves its interaction with specific molecular targets. The chloro and pentyloxy groups play a crucial role in binding to target enzymes or receptors, leading to the modulation of biological pathways. The ester group may undergo hydrolysis to release the active carboxylate form, which can further interact with cellular components.
類似化合物との比較
Similar Compounds
Ethyl 3-chloro-2-pyridinecarboxylate: Lacks the pentyloxy group, making it less hydrophobic.
Ethyl 5-(pentyloxy)-2-pyridinecarboxylate: Lacks the chloro group, affecting its reactivity.
Ethyl 3-amino-5-(pentyloxy)-2-pyridinecarboxylate: Contains an amino group instead of a chloro group, altering its chemical properties.
Uniqueness
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate is unique due to the presence of both chloro and pentyloxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H18ClNO3 |
|---|---|
分子量 |
271.74 g/mol |
IUPAC名 |
ethyl 3-chloro-5-pentoxypyridine-2-carboxylate |
InChI |
InChI=1S/C13H18ClNO3/c1-3-5-6-7-18-10-8-11(14)12(15-9-10)13(16)17-4-2/h8-9H,3-7H2,1-2H3 |
InChIキー |
DAJJVMQJBHFWFP-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC(=C(N=C1)C(=O)OCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13883275.png)
![4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13883280.png)
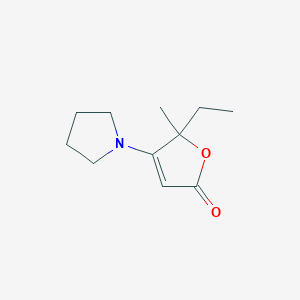
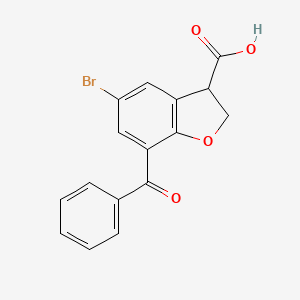
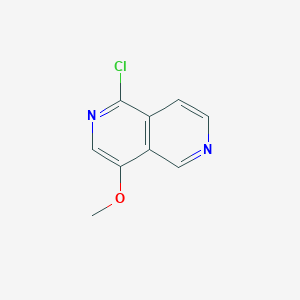
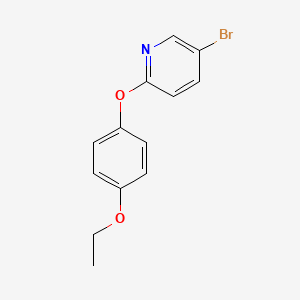
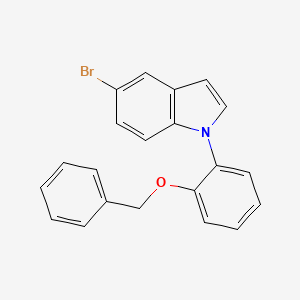
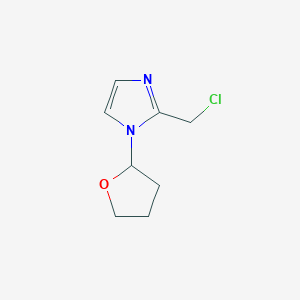




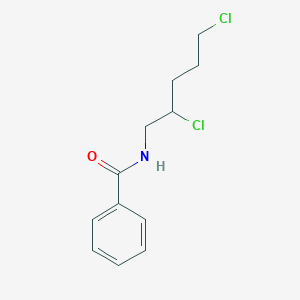
![N-(cyclopropylmethyl)-3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B13883380.png)
